Methyl 4-(m-tolylamino)benzoate
Description
Methyl 4-(m-tolylamino)benzoate is a benzoate ester derivative featuring a meta-tolylamino (3-methylanilino) substituent at the para position of the benzene ring. Its structure combines the electron-donating properties of the amino group with the steric and electronic effects of the methyl group on the aromatic ring.
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-(3-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-11-4-3-5-14(10-11)16-13-8-6-12(7-9-13)15(17)18-2/h3-10,16H,1-2H3 |
InChI Key |
STQBSXPHGPNNEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(m-tolylamino)benzoate typically involves the esterification of 4-(m-tolylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(m-tolylamino)benzoic acid+methanolacid catalystMethyl 4-(m-tolylamino)benzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(m-tolylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the aromatic ring.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or reduced aromatic compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Methyl 4-(m-tolylamino)benzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to interact with specific enzymes, making it a useful tool for biochemical studies.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its structural features can be modified to create new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty products.
Mechanism of Action
The mechanism by which Methyl 4-(m-tolylamino)benzoate exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
- Solubility: The dimethylamino analog () exhibits higher water solubility due to its polar tertiary amine, whereas the butylamino derivative () is more lipophilic, favoring membrane permeability . this compound’s meta-methyl group may reduce solubility compared to unsubstituted anilino analogs but enhance stability against oxidative degradation.
- Electronic Effects: The m-tolylamino group provides moderate electron-donating effects, influencing the benzoate’s reactivity in electrophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
